Ambrisentan is an orally active, selective endothelin A receptor antagonist []. It acts as a potent vasoconstrictor and plays a role in the development of pulmonary arterial hypertension (PAH) []. Ambrisentan is classified as a PAH-specific medication and is used in the treatment of patients with PAH [].
Ambrisentan Impurity E, chemically identified as 2-((4,6-dimethylpyrimidin-2-yl)oxy)-3,3-diphenylacrylic acid, is a notable impurity associated with the synthesis of Ambrisentan, an endothelin receptor antagonist used primarily in the treatment of pulmonary arterial hypertension. The presence of impurities in pharmaceutical compounds is critical as they can affect the drug's efficacy and safety profiles. Understanding the characteristics and implications of Ambrisentan Impurity E is essential for quality control in pharmaceutical manufacturing.
Ambrisentan Impurity E is classified under organic compounds, specifically as a pyrimidine derivative. It arises during the synthesis of Ambrisentan through various chemical reactions that may involve degradation or side reactions. The impurity has been identified using advanced analytical techniques such as ultra-performance liquid chromatography and mass spectrometry, which are crucial for ensuring pharmaceutical quality .
The synthesis of Ambrisentan Impurity E typically occurs as a byproduct during the production of Ambrisentan. The formation of this impurity can be attributed to hydrolytic degradation processes under neutral conditions. Techniques such as semi-preparative high-performance liquid chromatography have been employed to isolate this impurity from the degradation mixture .
The synthesis pathway may involve several steps, including:
The molecular structure of Ambrisentan Impurity E features a pyrimidine ring substituted with a phenyl group and an acrylic acid moiety. The structural formula can be represented as follows:
The compound's structure can be elucidated through techniques such as nuclear magnetic resonance spectroscopy and infrared spectroscopy, which provide insights into its functional groups and connectivity .
Ambrisentan Impurity E is formed through specific chemical reactions that involve:
The understanding of these reactions is vital for optimizing synthetic routes and minimizing impurities during drug production.
Ambrisentan Impurity E exhibits several notable physical and chemical properties:
Analytical methods such as differential scanning calorimetry and thermogravimetric analysis are often employed to assess these properties comprehensively .
Ambrisentan Impurity E serves primarily as a subject of study in pharmaceutical research focused on quality control and impurity profiling. Its characterization aids in:
Ambrisentan Impurity E possesses a distinct molecular architecture characterized by the presence of a diphenylacrylic acid moiety linked to a dimethylpyrimidinyl group through an ether linkage. Its chemical structure features a propenoic acid backbone with phenyl substituents at the 3-position and a heterocyclic alkoxy group at the 2-position. This configuration differs significantly from the parent ambrisentan molecule, which contains a propanoic acid structure with methoxy substitution rather than the unsaturated propenoic acid system [1] [6].
Table 1: Fundamental Chemical Properties of Ambrisentan Impurity E
Property | Specification | Analytical Method |
---|---|---|
Chemical Name | 2-((4,6-dimethylpyrimidin-2-yl)oxy)-3,3-diphenylacrylic acid | IUPAC nomenclature |
Synonyms | Ambrisentan Impurity 10; Ambrisentan Impurity 11 | Chemical databases |
CAS Registry Number | 1312092-82-2 | Chemical registry |
Molecular Formula | C₂₁H₁₈N₂O₃ | Elemental analysis |
Molecular Weight | 346.38 g/mol | Mass spectrometry |
Melting Point | >104°C (with decomposition) | Differential scanning calorimetry |
Appearance | White to off-white solid | Visual inspection |
Light Sensitivity | Light sensitive | Photostability testing |
The compound demonstrates limited solubility characteristics, showing only slight solubility in dimethyl sulfoxide (DMSO) and methanol, while remaining practically insoluble in aqueous solutions across a wide pH range. This solubility profile presents challenges during analytical method development and purification processes. The molecule's crystalline structure exhibits light sensitivity, necessitating storage in amber vials under inert atmospheres at freezing temperatures (-20°C) to maintain stability and prevent degradation [1] [3].
Spectroscopic characterization of Ambrisentan Impurity E has been comprehensively documented using advanced analytical techniques. High-resolution mass spectrometry (HRMS) confirms the exact mass as 346.1317 g/mol, while nuclear magnetic resonance (NMR) studies reveal characteristic proton signals including aromatic protons between δ 7.2-7.4 ppm (diphenyl groups), a singlet at δ 6.85 ppm (pyrimidinyl proton), and two singlets at δ 2.35 and 2.25 ppm corresponding to the methyl groups on the pyrimidine ring. The absence of methoxy protons differentiates it spectroscopically from the parent ambrisentan molecule [7] [9].
Process-related impurities in ambrisentan synthesis, including Impurity E, originate primarily from side reactions, intermediate degradation, or incomplete purification during manufacturing. Research indicates that Ambrisentan Impurity E forms through specific pathways involving the decarboxylation and dehydration of key intermediates, particularly during the final stages of ambrisentan synthesis. The compound has been identified as a transformation product when precursor molecules are exposed to elevated temperatures or acidic conditions [7].
The presence of Impurity E in pilot batches typically ranges between 0.05% to 0.15% as detected by high-performance liquid chromatography (HPLC) analysis. While these concentrations might appear minimal, regulatory guidelines mandate strict control of such impurities due to potential impacts on drug efficacy and safety. The International Council for Harmonisation (ICH) Q3A guideline classifies impurities based on daily dose requirements, establishing thresholds for identification (0.10%) and qualification (0.15%) [7] [10].
Controlling Ambrisentan Impurity E requires implementing strategic measures throughout the synthesis pathway:
The synthesis and characterization of Ambrisentan Impurity E represents a critical quality control strategy in modern pharmaceutical manufacturing. By isolating and synthesizing authentic samples of this impurity, reference standards are created that enable accurate quantification during routine analysis. These standards also facilitate method validation studies to ensure analytical procedures can reliably detect and measure Impurity E at concentrations as low as 0.03% relative to the main compound [3] [7].
Regulatory frameworks governing pulmonary arterial hypertension therapies mandate rigorous impurity control, with Ambrisentan Impurity E serving as a specifically monitored compound in quality assurance protocols. Global regulatory bodies including the U.S. Food and Drug Administration (FDA), the European Medicines Agency (EMA), and the Central Drugs Standard Control Organisation (CDSCO) in India have established stringent requirements for identification, quantification, and reporting of process-related impurities in ambrisentan APIs and finished dosage forms [2] [10].
The regulatory significance of Ambrisentan Impurity E is underscored by its inclusion in pharmacopeial standards and its specific monitoring in stability studies. Regulatory submissions for ambrisentan must include comprehensive data on this impurity, encompassing:
Table 2: Regulatory Thresholds and Analytical Methods for Ambrisentan Impurity E
Regulatory Aspect | Requirement | Compliance Strategy |
---|---|---|
Reporting Threshold | 0.05% of ambrisentan daily dose | HPLC-UV methods with LOD ≤0.01% |
Identification Threshold | 0.10% or 1.0 mg per day intake (whichever lower) | LC-MS/MS structural confirmation |
Qualification Threshold | 0.15% or 1.0 mg per day intake (whichever lower) | Toxicological studies on impurity |
Recommended Analytical Techniques | HPLC-DAD, LC-MS, UPLC-QTof | Orthogonal method implementation |
Specification Limit | Typically ≤0.15% in final API | Process optimization and purification controls |
Analytical methodologies for detecting and quantifying Ambrisentan Impurity E have evolved significantly, with liquid chromatography-mass spectrometry (LC-MS) emerging as the gold standard technique. This method provides the requisite sensitivity and specificity to detect Impurity E at concentrations as low as 0.003% w/w relative to ambrisentan. Complementary techniques including two-dimensional nuclear magnetic resonance (2D-NMR) and high-resolution mass spectrometry (HRMS) enable complete structural elucidation and differentiation from structurally similar impurities [3] [7].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1